- Synthesis of fotemustine, Huagong Shikan, 2005, 19(4),

Cas no 92118-27-9 (Fotemustine)

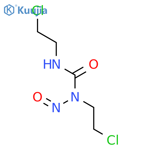

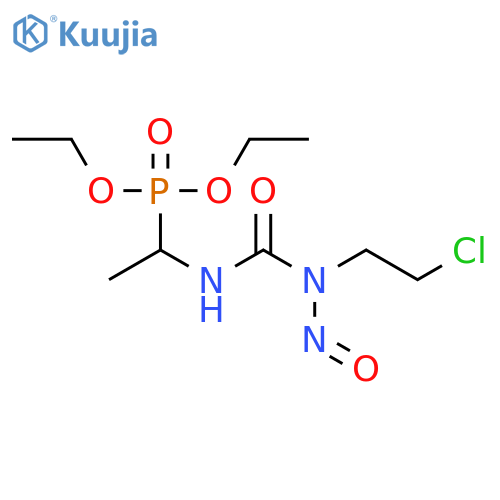

Fotemustine structure

商品名:Fotemustine

CAS番号:92118-27-9

MF:C9H19ClN3O5P

メガワット:315.691022157669

MDL:MFCD00866278

CID:61544

PubChem ID:104799

Fotemustine 化学的及び物理的性質

名前と識別子

-

- Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate

- 1-(2-Chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea

- Fotemustene

- Fotemustine

- S10036

-

- S-10036

- Phosphonic acid, [1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-, diethyl ester (9CI)

- Muphoran

- Mustophorane

- S 10036

- HSDB 7762

- Servier-10036

- Mustoforan

- Fotemustinum

- DB-057290

- HY-B0733

- diethyl (1-{[(2-chloroethyl)(nitroso)carbamoyl]amino}ethyl)phosphonate

- SMR002529685

- BCP07342

- NS00005627

- Fotemustina [Spanish]

- Diethyl-1-(3-(2-chloroethyl)-3-nitrosoureido)ethylphosphonate

- DTXSID80869091

- Muphoran (TN)

- (+-)-Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate

- GQ7JL9P5I2

- CCRIS 6337

- UNII-UPB2NN83AR

- FOTEMUSTINE [INN]

- UNII-QY93P3GN94

- CHEMBL549386

- NCGC00346829-03

- FOTEMUSTINE [MART.]

- MLS006010211

- Fotemustine (INN/BAN)

- AKOS015920275

- Fotemustinum [Latin]

- NCGC00346829-01

- PHOSPHONIC ACID, P-(1-((((2-CHLOROETHYL)NITROSOAMINO)CARBONYL)AMINO)ETHYL)-, DIETHYL ESTER

- Fotemustine, >=98% (HPLC)

- QY93P3GN94

- CHEBI:131852

- Fotemustina

- D07255

- diethyl 1-(3-(2-chloroethyl)-3-nitrosoureido)ethylphosphonate

- UPB2NN83AR

- Fotemustine; Phosphonic acid, P-[1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-, diethyl ester (ACI); Phosphonic acid, [1-[[[(2-chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-, diethyl ester (9CI); 1-(2-Chloroethyl)-3-(1-diethoxyphosphorylethyl)-1-nitrosourea

- 92118-27-9

- FOTEMUSTINE [HSDB]

- MFCD00866278

- diethyl (1-{[N-(2-chloroethyl)-N'-oxohydrazinecarbonyl]amino}ethyl)phosphonate

- P-[1-[[[(2-Chloroethyl)nitrosoamino]carbonyl]amino]ethyl]-phosphonic acid diethyl ester

- Q1439555

- MLS006010716

- Phosphonic acid, (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)-, diethyl ester, (+)-

- (+/-)-DIETHYL (1-(3-(2-CHLOROETHYL)-3-NITROSOUREIDO)ETHYL)PHOSPHONATE

- FOTEMUSTINE [MI]

- Phosphonic acid, (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)-, diethyl ester

- 191219-77-9

- 191220-84-5

- DS-1395

- SR-01000944936-1

- SCHEMBL8880

- Fotemustine, (+)-

- Fotemustine, (-)-

- UNII-GQ7JL9P5I2

- SR-01000944936

- Fotemustine [INN:BAN]

- Phosphonic acid, (1-((((2-chloroethyl)nitrosoamino)carbonyl)amino)ethyl)-, diethyl ester, (-)-

- C9H19ClN3O5P

- FOTEMUSTINE [WHO-DD]

-

- MDL: MFCD00866278

- インチ: 1S/C9H19ClN3O5P/c1-4-17-19(16,18-5-2)8(3)11-9(14)13(12-15)7-6-10/h8H,4-7H2,1-3H3,(H,11,14)

- InChIKey: YAKWPXVTIGTRJH-UHFFFAOYSA-N

- ほほえんだ: O=NN(CCCl)C(NC(P(OCC)(OCC)=O)C)=O

計算された属性

- せいみつぶんしりょう: 315.07500

- どういたいしつりょう: 315.075

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 11

- 複雑さ: 334

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 97.3A^2

- 疎水性パラメータ計算基準値(XlogP): 0.9

じっけんとくせい

- 色と性状: 結晶化。

- 密度みつど: 1.4±0.1 g/cm3

- ゆうかいてん: 85°

- ふってん: No data available

- フラッシュポイント: No data available

- 屈折率: 1.524

- ようかいど: H2O: ≥1mg/mL

- PSA: 107.11000

- LogP: 2.92120

- じょうきあつ: 9.1X10-7 mm Hg at 25 °C (est)

Fotemustine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 3336 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 40

- セキュリティの説明: S16; S26; S36

-

危険物標識:

- 包装等級:III

- セキュリティ用語:6.1(b)

- リスク用語:R10; R36/37; R43

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Fotemustine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce49896-5mg |

Fotemustine (S10036) |

92118-27-9 | 98% | 5mg |

¥534.00 | 2023-09-07 | |

| eNovation Chemicals LLC | D554706-1g |

Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate |

92118-27-9 | 97% | 1g |

$2320 | 2024-05-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F36140-50mg |

Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate |

92118-27-9 | 95% | 50mg |

¥2682.0 | 2023-09-07 | |

| TRC | F746000-25mg |

Fotemustine |

92118-27-9 | 25mg |

$546.00 | 2023-05-18 | ||

| LKT Labs | F5976-25 mg |

Fotemustine |

92118-27-9 | ≥98% | 25mg |

$182.50 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-205703A-25mg |

Fotemustene, |

92118-27-9 | 25mg |

¥1662.00 | 2023-09-05 | ||

| A2B Chem LLC | AH82130-25mg |

Fotemustine |

92118-27-9 | ≥98% | 25mg |

$295.00 | 2023-12-29 | |

| A2B Chem LLC | AH82130-50mg |

Fotemustine |

92118-27-9 | >98% | 50mg |

$625.00 | 2024-07-18 | |

| LKT Labs | F5976-100mg |

Fotemustine |

92118-27-9 | ≥98% | 100mg |

$479.40 | 2024-05-21 | |

| eNovation Chemicals LLC | D554706-1g |

Diethyl (1-(3-(2-chloroethyl)-3-nitrosoureido)ethyl)phosphonate |

92118-27-9 | 97% | 1g |

$2320 | 2025-03-01 |

Fotemustine 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Solvents: Water ; rt; 2 h, 60 °C

1.2 Reagents: Formic acid ; 0 - 5 °C

1.3 Reagents: Sodium nitrite ; 1.5 h, 0 - 5 °C

1.2 Reagents: Formic acid ; 0 - 5 °C

1.3 Reagents: Sodium nitrite ; 1.5 h, 0 - 5 °C

リファレンス

- Preparation method of fotemustine used as antitumor drug for treating primary malignant brain tumor and disseminated malignant melanoma, China, , ,

ごうせいかいろ 4

はんのうじょうけん

リファレンス

- Preparation of dihydro-iso-CA-4 and analogues as potent cytotoxic compounds and inhibitors of tubulin polymerization, France, , ,

ごうせいかいろ 5

はんのうじょうけん

リファレンス

- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

リファレンス

- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium nitrite , Tin tetrachloride pentahydrate Solvents: Dichloromethane ; 2 h, rt

リファレンス

- Method for synthesizing nitrosourea-like antitumor drugs with tin tetrachloride-sodium nitrite system, China, , ,

ごうせいかいろ 10

はんのうじょうけん

リファレンス

- Preparation of tagitinin C and F derivatives as anti-cancer agents, France, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Solvents: Methanol ; 0 - 10 °C; 2 h, 0 - 10 °C

1.2 Reagents: Sodium nitrite Solvents: Formic acid ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium nitrite Solvents: Formic acid ; 2 h, 0 - 5 °C

1.3 Reagents: Sodium carbonate Solvents: Water ; pH 7

リファレンス

- Method for synthesizing fotemustine raw medicine, China, , ,

Fotemustine Raw materials

- Phosphonic acid, P-[1-[[[(2-chloroethyl)amino]carbonyl]amino]ethyl]-, diethyl ester

- Carmustine

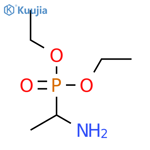

- Diethyl (1-Aminoethyl)phosphonate

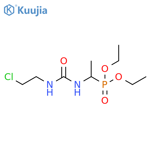

- 1-chloro-2-isocyanatoethane

Fotemustine Preparation Products

Fotemustine 関連文献

-

Amrita Sarkar,Subhendu Karmakar,Sudipta Bhattacharyya,Kallol Purkait,Arindam Mukherjee RSC Adv. 2015 5 2137

-

Montserrat Filella,Mercedes García Bugarín,Peter M. May Analyst 2001 126 2093

-

3. Nucleoside analogues. Part 10. Synthesis of three unusual 5-fluorouracil seco-nucleosides incorporating N-(2-chloroethyl)-N-nitrosourea residuesNeil M. Lucey,Joan E. McCormick,R. Stanley McElhinney J. Chem. Soc. Perkin Trans. 1 1990 795

92118-27-9 (Fotemustine) 関連製品

- 1215205-98-3(1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene)

- 896272-83-6(2-(2-methoxyphenoxy)-N-1-(3-methoxyphenyl)-5-oxopyrrolidin-3-ylacetamide)

- 2137719-93-6(5-(2,4-Dimethylphenyl)-1,2,3,6-tetrahydropyridin-3-amine)

- 1002243-83-5(methyl 1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl-1H-pyrazole-3-carboxylate)

- 1225331-79-2(6-(morpholin-4-yl)-2,3-dihydro-1H-indole dihydrochloride)

- 1171527-52-8(N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}-1,3-benzothiazole-2-carboxamide)

- 1270390-91-4(2-(2-methanesulfonylphenyl)pyrrolidine)

- 2228334-18-5(2-(3-bromo-4-chlorophenyl)ethane-1-thiol)

- 154001-60-2((1R,2R)-2-(aminomethyl)cyclopropanecarboxylic acid;hydrochloride)

- 162700-26-7(ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量